molecular formula C13H11NO2 B2680030 1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid CAS No. 1158917-75-9

1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2680030
CAS No.: 1158917-75-9
M. Wt: 213.236
InChI Key: XVMSJPPUFPMJSP-UHFFFAOYSA-N
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Description

“1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.24 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H11NO2/c15-12(16)13(6-7-13)11-10-4-2-1-3-9(10)5-8-14-11/h1-5,8H,6-7H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, cyclopropane carboxylic acids can generally participate in various reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions with aryl bromides or triflates .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methodologies : The synthesis of cyclopropa[b]quinoline derivatives, which can be related to 1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid, involves remarkable cyclopropanation processes. These derivatives are considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems and have been explored for the development of fused tetracyclic hydantoin derivatives, introducing a new type of heterocyclic system (Szakonyi et al., 2002).

  • Catalysis and Reactions : The application of gold catalysis in the transformation of (azido)ynamides into indoloquinolines showcases the versatility of cyclopropane and isoquinoline derivatives in constructing complex molecular architectures (Tokimizu et al., 2014).

Biological Applications and Pharmacology

  • Cytotoxic Activity : Research has been conducted on the synthesis, characterization, and cytotoxic activity of 1,8-naphthalimide derivatives incorporating non-protein amino acids, including cyclopropane-carboxylic acid derivatives. These studies aimed to assess their potential in inhibiting tumor cell growth, with some derivatives showing significant activity (Marinov et al., 2019).

  • Antimicrobial Activities : Novel fluoroquinolones incorporating cyclopropane moieties have been synthesized and evaluated for their antimycobacterial activities, demonstrating efficacy against Mycobacterium tuberculosis strains (Senthilkumar et al., 2009).

Material Science and Catalysis

  • Conformationally Restricted Peptide Isosteres : Trisubstituted cyclopropanes, as conformationally restricted peptide isosteres, have been investigated for their application in the design and synthesis of novel renin inhibitors. This research highlights the utility of cyclopropane derivatives in mimicking peptide linkages and exploring bioactive compounds (Martín et al., 1992).

  • Cycloaddition Reactions : Isoquinolinium methylides, which can be related to the chemical structure of interest, have been utilized in cycloaddition reactions with nonactivated and electron-rich olefins. These reactions proceed in a regioselective and stereoselective manner, underscoring the synthetic utility of isoquinoline derivatives in constructing complex molecular frameworks (Tsuge et al., 1988).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-isoquinolin-1-ylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-12(16)13(6-7-13)11-10-4-2-1-3-9(10)5-8-14-11/h1-5,8H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMSJPPUFPMJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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